Itraconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water and dilute acidic solutions

9.64e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Systemic Fungal Infections

Itraconazole is a well-established treatment for various systemic fungal infections, including aspergillosis, blastomycosis, histoplasmosis, and coccidioidomycosis [National Institutes of Health, ]. Researchers use itraconazole in clinical trials and studies to evaluate its efficacy in treating these infections and compare it to other antifungal agents.

Investigation of Antifungal Mechanisms

Itraconazole works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Researchers use itraconazole to study the mechanisms of action of antifungal drugs and understand how they impact fungal growth and survival [National Institutes of Health, ]. This knowledge can be crucial for developing new and more effective antifungal therapies.

Development of New Drug Delivery Systems

Itraconazole's limited water solubility poses challenges for oral administration. Researchers are investigating various methods to improve its bioavailability, such as formulating it into novel drug delivery systems like nanoparticles or liposomes [National Center for Biotechnology Information, ]. This research can lead to improved treatment options for patients with fungal infections.

Itraconazole in Non-Fungal Research

While primarily used in fungal research, itraconazole's diverse properties have sparked investigations into its potential applications beyond fungal infections:

Cancer Research

Recent studies suggest itraconazole might have anti-cancer properties by inhibiting the Hedgehog pathway, involved in cell growth and development. Researchers are exploring its potential as a combination therapy or alternative treatment for specific cancers [National Center for Biotechnology Information, ]. However, further research is needed to determine its efficacy and safety in this context.

Other Applications

Itraconazole is also being investigated for its potential role in treating various other conditions, including leishmaniasis, a parasitic disease [National Institutes of Health, ], and certain skin diseases [National Center for Biotechnology Information, ]. These are ongoing research areas, and further studies are needed to confirm these potential applications.

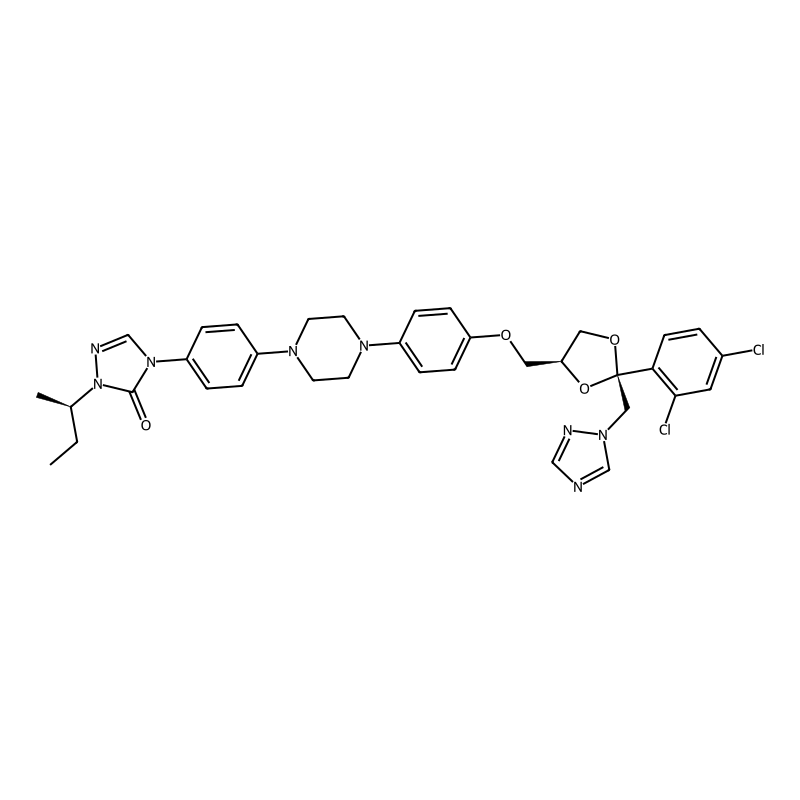

Itraconazole is a broad-spectrum antifungal agent belonging to the triazole class of antifungals. It is primarily used to treat various fungal infections, including those caused by dermatophytes, yeasts, and certain molds. The chemical formula for itraconazole is , and it has a molar mass of approximately 705.64 g/mol. The compound is characterized by its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and replication .

Itraconazole is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur. It can also interact with several medications, potentially causing serious adverse effects. Itraconazole is contraindicated in pregnancy due to teratogenic risks.

Data on Toxicity:

- Oral LD50 (rat): >400 mg/kg

Safety Precautions:

- Itraconazole should be used with caution in patients with liver disease.

- Close monitoring for drug interactions is essential.

- Strict adherence to recommended dosages is crucial to minimize side effects.

The mechanism of action of itraconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol. This inhibition leads to an accumulation of toxic sterols and ultimately disrupts the integrity of the fungal cell membrane . Itraconazole is extensively metabolized in the liver, primarily by cytochrome P450 3A4, resulting in several metabolites including hydroxyitraconazole, keto-itraconazole, and N-dealkyl-itraconazole .

Itraconazole exhibits potent antifungal activity against a wide range of fungi. Its primary action is through the disruption of ergosterol synthesis, which increases cell membrane permeability and leads to cell death. Additionally, itraconazole has been noted for its unique ability to inhibit both the hedgehog signaling pathway and angiogenesis, which are not directly related to its antifungal properties . This makes itraconazole distinct from other azole antifungals.

The synthesis of itraconazole involves several key steps:

- Formation of Triazole Ring: The triazole ring is formed through cyclization reactions involving appropriate precursors.

- Dioxolane Ring Construction: A dioxolane ring is introduced through condensation reactions.

- Chirality Control: The synthesis must account for the three chiral centers present in the molecule. The final product is typically a mixture of stereoisomers .

Various synthetic routes have been developed to optimize yield and purity, often involving multiple reaction steps under controlled conditions.

Itraconazole is primarily used in clinical settings for:

- Treatment of onychomycosis (fungal nail infections)

- Systemic fungal infections such as histoplasmosis and blastomycosis

- Prophylaxis in immunocompromised patients at risk for fungal infections

- Treatment of certain dermatophyte infections .

Additionally, its unique biological activities have prompted research into potential uses in oncology due to its antiangiogenic properties.

Itraconazole has significant drug-drug interaction potential due to its metabolism via cytochrome P450 3A4. Interactions can lead to increased plasma concentrations of co-administered drugs, potentially causing serious side effects. For example:

- Cardiac Medications: Co-administration with drugs like quinidine or terfenadine can lead to arrhythmias.

- Antidiabetic Drugs: Itraconazole may enhance the effects of oral antidiabetic medications, leading to hypoglycemia.

- Other Antifungals: Caution is advised when used with other azole antifungals due to overlapping mechanisms .

Monitoring and adjusting dosages are essential when itraconazole is prescribed alongside other medications.

Itraconazole shares similarities with other azole antifungals but has unique characteristics that differentiate it from them:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Fluconazole | Inhibits ergosterol synthesis | Better oral bioavailability |

| Voriconazole | Inhibits ergosterol synthesis | Broader spectrum against molds |

| Ketoconazole | Inhibits ergosterol synthesis | Also used for Cushing's syndrome |

| Posaconazole | Inhibits ergosterol synthesis | Effective against resistant strains |

Itraconazole's distinct ability to inhibit angiogenesis and the hedgehog signaling pathway sets it apart from these compounds, suggesting potential roles beyond antifungal therapy .

Inhibition of Ergosterol Biosynthesis via CYP51A (14α-Demethylase) Interaction

Itraconazole exerts its primary antifungal activity by targeting lanosterol 14α-demethylase (CYP51A), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol in fungal cell membranes. By binding to the heme cofactor of CYP51A, itraconazole blocks the oxidative removal of the 14α-methyl group, leading to the accumulation of toxic methylated sterols (e.g., eburicol and obtusifolione) and depletion of ergosterol. This disruption compromises membrane integrity, increases permeability, and inhibits fungal proliferation.

Resistance Mechanisms and Clinical Implications

Mutations in cyp51A, such as G54R and M220I, are linked to azole resistance in Aspergillus fumigatus. For instance, isolates with the M220I mutation exhibit a >64-fold increase in itraconazole MIC (from 0.25 mg/L to >16 mg/L). The TR/L98H mutation (tandem repeat in the promoter with L98H substitution) confers pan-azole resistance, reducing clinical efficacy in invasive aspergillosis.

| Mutation | MIC (Itraconazole) | Cross-Resistance | Source |

|---|---|---|---|

| M220I | >16 mg/L | Itraconazole | |

| G54R | >16 mg/L | Itraconazole, Posaconazole | |

| TR/L98H | >16 mg/L | Voriconazole, Posaconazole |

Modulation of Hedgehog Signaling Pathway in Oncological Contexts

Itraconazole inhibits the Hedgehog (Hh) pathway, a critical driver of malignancies like medulloblastoma and basal cell carcinoma. Unlike cyclopamine, which binds Smoothened (Smo) directly, itraconazole suppresses Smo ciliary accumulation and acts as a non-competitive inhibitor of oxysterol-induced pathway activation. At serum concentrations achievable in humans (IC50 ≈ 800 nM), it reduces Gli1 transcription and tumor growth in murine models.

Synergistic Effects and Clinical Trials

Combining itraconazole with KAAD-cyclopamine lowers the IC50 of the latter from 20 nM to 2 nM, suggesting synergistic Hh pathway inhibition. Phase II trials in prostate and lung cancer patients demonstrate prolonged progression-free survival, with a 50% reduction in Hedgehog target gene expression.

Anti-Angiogenic Mechanisms Through VEGFR2 Trafficking Inhibition

Itraconazole disrupts vascular endothelial growth factor receptor 2 (VEGFR2) trafficking and signaling by impairing N-glycosylation. In endothelial cells, it causes immature VEGFR2 accumulation, reducing receptor surface expression and downstream phosphorylation of ERK1/2. At 1–5 μM, itraconazole inhibits VEGF- and bFGF-induced tube formation by 70–90% in vitro and reduces tumor vascularity in NSCLC xenografts by 40%.

Lipoprotein-Mediated Sequestration

Low-density lipoprotein (LDL) particles sequester itraconazole, attenuating its anti-angiogenic effects. Co-administration with statins or LDL-depleting agents enhances efficacy in preclinical models.

Autophagy Induction and Cell Cycle Arrest in Malignant Cells

Itraconazole induces autophagic cell death in glioblastoma and colon cancer through AKT1-mTOR pathway inhibition. By redistributing cellular cholesterol, it deactivates mTORC1, leading to LC3-II conversion and SQSTM1/p62 degradation. In HCT-116 colon cancer cells, 50 μM itraconazole increases LC3 puncta by 3-fold and reduces viability by 60%, effects reversed by LC3B siRNA.

Cell Cycle Effects

Itraconazole arrests cells in G1 phase via p21/p27 upregulation and cyclin D1 downregulation. In SW-480 colon cancer cells, 24-hour treatment with 30 μM itraconazole increases the G1 population from 45% to 72%.

The formulation challenges associated with itraconazole, a Biopharmaceutics Classification System Class II compound with molecular formula C₃₅H₃₈Cl₂N₈O₄ and molar mass of 705.6 g mol⁻¹, have necessitated the development of sophisticated solubilization strategies [1]. Cyclodextrins represent one of the most extensively investigated approaches for enhancing the bioavailability of this poorly water-soluble antifungal agent through host-guest complexation mechanisms [1].

Hydroxypropyl-Beta-Cyclodextrin Complexation

The most clinically significant advancement in itraconazole solubilization has been achieved through hydroxypropyl-beta-cyclodextrin complexation, which forms the basis of commercial oral solution formulations [1]. Research demonstrates that hydroxypropyl-beta-cyclodextrin can increase itraconazole solubility through dynamic inclusion mechanisms, where the lipophilic triazole structure forms complexes within the cyclodextrin's inner cavity [1]. The bioavailability enhancement achieved through this approach is substantial, with clinical studies demonstrating 30 to 33% greater bioavailability for itraconazole and 35 to 37% greater bioavailability for the active metabolite hydroxyitraconazole compared to capsule formulations [32] [35].

Comparative studies of different cyclodextrin derivatives reveal varying solubilization capacities [3]. Hydroxypropyl-beta-cyclodextrin and sulfobutylether-7-beta-cyclodextrin demonstrate comparable inclusion capacities, with both achieving target concentrations of 1 g itraconazole per 100 ml when utilizing 25% cyclodextrin concentration [3]. The dissolving method of preparation, where itraconazole is first dissolved separately in an appropriate solvent before mixing with aqueous cyclodextrin solutions, produces significantly higher solubility compared to conventional coprecipitation methods [3].

Alternative Cyclodextrin Systems

Research into alternative cyclodextrin derivatives has identified hydroxybutenyl-beta-cyclodextrin as a particularly promising candidate for itraconazole solubilization [1]. This modified cyclodextrin demonstrates a 17-fold increase in itraconazole solubility compared to a 3.8-fold increase achieved with hydroxypropyl-beta-cyclodextrin [1]. Oral bioavailability studies in rat models show that hydroxybutenyl-beta-cyclodextrin formulations provide superior bioavailability compared to commercial hydroxypropyl-beta-cyclodextrin solutions, with solid formulations doubling oral bioavailability without food effects [1].

Supercritical Carbon Dioxide Processing

Advanced processing techniques utilizing supercritical carbon dioxide have demonstrated enhanced inclusion complex formation compared to traditional methods [2] [33]. Studies reveal that temperature, pressure, and drug-to-cyclodextrin ratio significantly affect inclusion yield when using supercritical carbon dioxide processing [2]. This method produces higher inclusion yields compared to physical mixing and coprecipitation approaches, resulting in improved dissolution characteristics and enhanced bioavailability in blood, liver, and kidney tissues in animal models [2].

Biorelevant Media Performance

The behavior of cyclodextrin-itraconazole complexes in biorelevant media reveals important considerations for formulation optimization [5]. Despite bile salts and phosphatidylcholine significantly reducing itraconazole solubility in cyclodextrin solutions, the addition of concentrated bile constituents does not result in immediate precipitation [5]. Dynamic transfer studies simulating gastrointestinal conditions demonstrate that itraconazole exhibits intestinal supersaturation and concentration-dependent precipitation influenced by bile salts and phospholipids [5].

Clinical investigations examining the relationship between hydroxypropyl-beta-cyclodextrin concentrations and itraconazole behavior in intestinal fluids provide crucial insights for formulation design [1]. Higher cyclodextrin levels in duodenal fluids correlate with reduced precipitation and increased itraconazole concentrations, though this increased complexation reduces the free drug fraction available for absorption [1].

| Cyclodextrin Type | Solubility Enhancement | Bioavailability Improvement | Processing Method |

|---|---|---|---|

| Hydroxypropyl-beta-cyclodextrin | 3.8-fold | 30-33% | Conventional |

| Hydroxybutenyl-beta-cyclodextrin | 17-fold | 100% (solid formulations) | Conventional |

| Beta-cyclodextrin | Variable | Enhanced | Supercritical CO₂ |

| Sulfobutylether-7-beta-cyclodextrin | Comparable to HP-β-CD | Not specified | Dissolving method |

Physiologically Based Pharmacokinetic Modeling of Metabolite Dynamics

The complex pharmacokinetic behavior of itraconazole and its metabolites presents significant challenges for accurate modeling due to saturable kinetics, multiple active metabolites, and substantial interindividual variability [7] [8]. Physiologically Based Pharmacokinetic modeling approaches have evolved to address these complexities through mechanistic understanding of drug and metabolite disposition [7] [8].

Metabolite Formation and Disposition

Itraconazole undergoes extensive biotransformation primarily through cytochrome P450 3A4-mediated metabolism, producing three major metabolites: hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole [14] [38]. All three metabolites demonstrate cytochrome P450 3A4 inhibitory activity and circulate at pharmacologically relevant concentrations [14] [38]. Population pharmacokinetic analyses reveal that hydroxy-itraconazole reaches plasma concentrations equal to or exceeding those of the parent compound [10] [13].

Mechanistic modeling studies demonstrate that metabolite pharmacokinetics follow complex patterns dependent on the formation pathway from itraconazole [10]. The hydroxy-itraconazole model incorporates mixed linear and nonlinear elimination for single-dose data, with time-dependent linear clearance for multiple-dose studies [10]. This approach successfully captures the accumulation kinetics observed during repeated administration [10].

Saturable Kinetics and Nonlinear Behavior

The pharmacokinetic behavior of itraconazole exhibits pronounced nonlinearity due to saturation of cytochrome P450 3A4-mediated elimination [38]. Unbound plasma concentrations of itraconazole exceed the in vitro inhibition constant and Michaelis-Menten constant for cytochrome P450 3A4, resulting in saturable elimination kinetics [38]. This saturation manifests as a 2.5-fold increase in area under the concentration-time curve between single-dose and steady-state conditions, corresponding to decreased oral clearance from 64 ± 24 L/hr to 22 ± 7 L/hr [38].

Population pharmacokinetic modeling incorporates these nonlinear characteristics through time-dependent clearance functions and dose-dependent bioavailability terms [10] [13]. The effective daily dose significantly influences both clearance and bioavailability at steady state, requiring sophisticated modeling approaches to capture these relationships accurately [10].

Physiologically Based Pharmacokinetic Model Development

Comprehensive Physiologically Based Pharmacokinetic models have been developed using both bottom-up and top-down approaches to address the challenges in itraconazole pharmacokinetic prediction [7] [8]. Bottom-up models incorporate mechanistic understanding of absorption, distribution, metabolism, and elimination processes, while top-down approaches leverage clinical data to refine model parameters [8].

The most successful models incorporate semi-mechanistic approaches that describe both parent drug and metabolite kinetics simultaneously [7]. These models include central and peripheral compartments for itraconazole, with additional compartments for hydroxy-itraconazole and keto-itraconazole [7]. Model validation against 29 clinical studies demonstrates successful prediction of pharmacokinetic profiles across different dosing regimens and formulations [7].

Drug-Drug Interaction Prediction

Physiologically Based Pharmacokinetic models for itraconazole serve crucial roles in predicting drug-drug interactions mediated by cytochrome P450 3A4 inhibition [7] [11]. Models that incorporate metabolite contributions to enzyme inhibition demonstrate improved prediction accuracy compared to parent compound-only approaches [14]. The contribution of circulating metabolites results in a 3.9-fold decrease in hepatic intrinsic clearance of cytochrome P450 3A4 substrates [14].

Geometric mean fold error analysis for drug-drug interaction predictions reveals high accuracy, with values of 1.06 for area under the concentration-time curve and 0.96 for peak concentration when metabolite contributions are included [7]. These models successfully predict midazolam interactions within 2-fold error for most clinical scenarios [7].

| Metabolite | Formation Pathway | Elimination | Contribution to Inhibition | Steady-State Concentration |

|---|---|---|---|---|

| Hydroxy-itraconazole | CYP3A4 | Mixed linear/nonlinear | Significant | Equal to parent |

| Keto-itraconazole | CYP3A4 | First-order | Moderate | Lower than parent |

| N-desalkyl-itraconazole | CYP3A4 | First-order | Significant | Lower than parent |

Model Parameters and Population Variability

Population pharmacokinetic analyses reveal substantial interindividual variability in itraconazole pharmacokinetics, with coefficient of variation values exceeding 50% for key parameters [10] [13]. Food effects significantly influence bioavailability, requiring separate model components to describe fed and fasted states [13]. The models incorporate between-subject variability on clearance parameters for both parent drug and metabolites [10].

Final model parameters demonstrate good precision, with relative standard errors typically below 30% for primary pharmacokinetic parameters [10]. Residual variability models utilize combined proportional and additive error structures to adequately describe concentration-time data across the full range of observed concentrations [10].

pH-Sensitive Polymeric Micelles for Ocular Drug Delivery

The development of pH-sensitive polymeric micelles for itraconazole ocular delivery represents an innovative approach to overcome the inherent challenges associated with topical antifungal therapy [15] [16]. These sophisticated drug delivery systems exploit the physiological pH gradient of ocular tissues to achieve controlled drug release and enhanced corneal penetration [15] [16].

Polymeric Micelle Design and Characterization

Pluronic-based polymeric micelles have been extensively investigated for itraconazole ocular delivery applications [15] [16]. These amphiphilic block copolymer systems form micelles above the critical micelle concentration, creating hydrophobic cores capable of solubilizing poorly water-soluble drugs like itraconazole [15]. Optimal formulations achieve micelle sizes of approximately 79.99 nm with entrapment efficiencies reaching 91.32% ± 1.73% [15] [16].

The micellar systems demonstrate zero-order release kinetics, with in vitro permeation studies showing 90.28% ± 0.31% drug release within 8 hours [15] [16]. This controlled release profile represents a significant advancement over conventional ocular formulations, which typically exhibit rapid drug clearance due to tear turnover and conjunctival blood flow [15].

pH-Sensitive In Situ Gel Matrix

The incorporation of pH-sensitive polymeric micelles into in situ gel matrices creates a dual-barrier system for sustained ocular drug delivery [15] [16]. These formulations undergo sol-to-gel transition upon contact with the physiological pH of tear fluid, transforming from a liquid state during instillation to a gel state in the conjunctival sac [15]. Carbopol-based gel matrices demonstrate optimal pH sensitivity, with gelation occurring at pH values above 5.5 [17].

Ex vivo transcorneal permeation studies using goat cornea demonstrate superior performance compared to conventional formulations [15] [16]. The optimized pH-sensitive gel formulation exhibits 41.45% ± 0.87% permeation with zero-order kinetics (r² = 0.994) across corneal tissue [15] [16]. This represents a significant improvement over commercial eye drops, which typically achieve lower permeation rates due to rapid precorneal elimination [15].

Mucoadhesive Properties and Retention

The mucoadhesive characteristics of pH-sensitive polymeric micelle systems contribute significantly to their therapeutic efficacy [17]. Studies demonstrate approximately 40-fold higher mucoadhesive strength compared to ocular shear stress, indicating substantial resistance to removal during reflex blinking [17]. This enhanced retention time allows for prolonged contact between the drug delivery system and ocular tissues, facilitating improved drug absorption [17].

Transmission electron microscopy reveals spherical polymeric micelles uniformly distributed within the gel matrix, confirming the structural integrity of the delivery system [15] [16]. The microscopic architecture supports controlled drug release while maintaining the physical stability necessary for practical application [15].

Corneal Penetration Mechanisms

The enhanced corneal penetration achieved by pH-sensitive polymeric micelles results from multiple synergistic mechanisms [17]. The small size of the micellar particles (approximately 80 nm) facilitates passage through corneal epithelial tight junctions and penetration into the underlying stroma [17]. The hydrophilic corona of the micelles assists in navigation through the aqueous environment of the corneal stroma, while the hydrophobic core protects the encapsulated itraconazole from hydrolytic degradation [17].

Research demonstrates that polymeric micelles can follow both corneal and conjunctival-scleral pathways after topical application [17]. The higher surface area of the conjunctival-scleral route allows lateral diffusion of micellar constructs, potentially enabling drug delivery to posterior ocular segments [17]. This dual pathway approach maximizes therapeutic drug concentrations while minimizing systemic exposure [17].

Alternative Delivery Approaches

Recent developments in ocular itraconazole delivery include dissolving microneedle systems incorporating beta-cyclodextrin inclusion complexes [19]. These systems achieve 75.71% drug permeation through porcine cornea within 24 hours, equivalent to 3.79 ± 0.21 mg of itraconazole [19]. Molecular docking studies confirm stable complex formation with binding energy of -5.0 kcal/mol, supporting the feasibility of cyclodextrin-based microneedle approaches [19].

Physical Description

Color/Form

Crystals from toluene

XLogP3

LogP

5.66 (LogP)

Lipophilic: partition coefficient (n-octanol/aqueous buffer pf pH 8.1): 5.66

6.5

Melting Point

166.2°C

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

For the treatment of aspergillosis and candidiasis in companion birds,

Livertox Summary

Drug Classes

Therapeutic Uses

Itraconazole capsules are indicated for the treatment of the following fungal infections in immunocompromised and non-immunocompromised patients: Blastomycosis, pulmonary and extrapulmonary; Histoplasmosis, including chronic cavitary pulmonary disease and disseminated, non-meningeal histoplasmosis and Aspergillosis, pulmonary and extrapulmonary, in patients who are intolerant of or who are refractory to amphotericin B therapy. /Included in US product label/

Itraconazole capsules are also indicated for the treatment of the following fungal infections in non-immunocompromised patients: Onychomycosis of the toenail, with or without fingernail involvement, due to dermatophytes (tinea unguium) and Onychomycosis of the fingernail due to dermatophytes (tinea unguium). /Included in US product label/

Pharmacology

Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J02 - Antimycotics for systemic use

J02A - Antimycotics for systemic use

J02AC - Triazole derivatives

J02AC02 - Itraconazole

Mechanism of Action

In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes.

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

84604-65-9

Wikipedia

Drug Warnings

/BOXED WARNING/ Drug Interactions: Coadministration of the following drugs are contraindicated with itraconazole capsules: methadone, disopyramide, dofetilide, dronedarone, quinidine, ergot alkaloids (such as dihydroergotamine, ergometrine (ergonovine), ergotamine, methylergometrine (methylergonovine)), irinotecan, lurasidone, oral midazolam, pimozide, triazolam, felodipine, nisoldipine, ranolazine, eplerenone, cisapride, lovastatin, simvastatin and, in subjects with renal or hepatic impairment, colchicine. Coadministration with itraconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both the pharmacologic effects and/or adverse reactions to these drugs. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia.

Itraconazole is contraindicated in patients with known hypersensitivity to the drug or any ingredient in the formulation. Although information concerning cross-sensitivity between itraconazole and other triazole or imidazole antifungal agents is not available, the manufacturer states that itraconazole should be used with caution in individuals hypersensitive to other azoles.

Adverse GI effects have been reported in about 1-11% of patients receiving IV or oral itraconazole for the treatment of systemic fungal infections or oropharyngeal or esophageal candidiasis or for empiric anti-fungal therapy. These adverse GI effects usually are transient and respond to symptomatic treatment without alteration of itraconazole therapy; however, reduction of dosage or discontinuance of the drug occasionally may be required.

For more Drug Warnings (Complete) data for Itraconazole (27 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Antimycotics for systemic use, Triazole derivatives, itraconazole -> Veterinary pharmacotherapeutic group

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fungicides

Clinical Laboratory Methods

Analyte: itraconazole; matrix: blood (plasma), tissue; procedure: high performance liquid chromatography with ultraviolet detection at 261 nm; limit of detection: 10 ng/g (tissue), 5 ng/mL (blood)

Analyte: itraconazole; matrix: blood (serum); procedure: high performance liquid chromatography with ultraviolet detection at 263 nm; limit of detection: 10 ng/mL

Analyte: itraconazole; matrix: blood (plasma); procedure: high performance liquid chromatography with ultraviolet detection at 263 nm; limit of detection: 20 ug/mL

For more Clinical Laboratory Methods (Complete) data for Itraconazole (15 total), please visit the HSDB record page.

Storage Conditions

Commercially available itraconazole injection should be stored at 25 °C or lower and protected from light; freezing should be avoided. Following dilution of itraconazole injection in the 0.9% sodium chloride injection diluent supplied by the manufacturer, itraconazole injections may be stored at 2-8 deg or 15-25 °C for up to 48 hours. The injection should be protected from light during storage, but may be exposed to normal room light during administration.

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Reduced plasma concentrations of itraconazole were reported when itraconazole was administered concomitantly with phenytoin. Carbamazepine, phenobarbital and phenytoin are all inducers of CYP3A4. Although interactions with carbamazepine and phenobarbital have not been studied, concomitant administration of itraconazole and these drugs would be expected to result in decreased plasma concentrations of itraconazole.

Drug interaction studies have demonstrated that plasma concentrations of azole antifungal agents and their metabolites, including itraconazole and hydroxyitraconazole, were significantly decreased when these agents were given concomitantly with rifabutin or rifampin. In vivo data suggest that rifabutin is metabolized in part by CYP3A4. Itraconazole may inhibit the metabolism of rifabutin.

Itraconazole may inhibit the metabolism of busulfan, docetaxel and vinca alkaloids.

For more Interactions (Complete) data for Itraconazole (29 total), please visit the HSDB record page.